molecular formula C21H22N6O4 B2534359 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 1251697-00-3

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B2534359
CAS No.: 1251697-00-3
M. Wt: 422.445
InChI Key: HVCPMIZPLQIPFV-UHFFFAOYSA-N
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Description

The compound 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide features a pyrimidine core substituted with a 4-methoxyphenyl carboxamide group, a piperazine ring modified with a furan-2-carbonyl moiety, and an amino group at the 4-position. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in kinase inhibitors and receptor modulators.

Properties

IUPAC Name

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-30-15-6-4-14(5-7-15)24-19(28)16-13-23-21(25-18(16)22)27-10-8-26(9-11-27)20(29)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3,(H,24,28)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCPMIZPLQIPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.

    Attachment of the Furan Ring: The furan ring is attached via an acylation reaction, where a furan-2-carbonyl chloride reacts with the piperazine-pyrimidine intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine and piperazine structures can induce apoptosis in cancer cells and inhibit tumor growth. A recent study highlighted the potential of such compounds in targeting specific cancer cell lines, including breast and colon cancers, through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the furan moiety is believed to enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. In vitro studies demonstrated that derivatives of this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Neurological Applications

Research into the neurological applications of this compound suggests potential use in treating neurodegenerative diseases. The piperazine ring is known for its ability to interact with neurotransmitter systems, particularly serotonin receptors. Compounds with similar structures have been evaluated for their efficacy in modulating neurotransmission, which could be beneficial in conditions such as depression and anxiety disorders .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory effects of compounds derived from pyrimidine and piperazine frameworks. The ability to inhibit pro-inflammatory cytokines makes these compounds promising candidates for treating chronic inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study published in 2022, researchers synthesized a series of pyrimidine derivatives, including those similar to This compound , and evaluated their anticancer activity against various human cancer cell lines. The results indicated that specific modifications to the compound's structure significantly enhanced its cytotoxicity against targeted cancer cells .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of several furan-containing compounds against common pathogens. The results showed that the tested compound exhibited superior activity compared to traditional antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Piperazine Modifications
  • Furan-2-carbonyl vs. Morpholine-carbonyl: The target compound’s piperazine is functionalized with a furan-2-carbonyl group, whereas analogs like 2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-nitrobenzamido)ethyl)pyrimidine-5-carboxamide (13b) () use a morpholine-carbonyl substituent.
  • Aromatic vs. Aliphatic Substituents: In 4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide (), the piperazine is substituted with a 2,3-dimethylphenyl group. This hydrophobic substituent increases logP (lipophilicity) compared to the target compound’s furan-2-carbonyl group, which introduces partial polarity due to the furan oxygen .
Carboxamide Side Chain
  • The 4-methoxyphenyl group in the target compound is a common motif in analogs like 4-amino-N-[(2-methoxyphenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide ().

Physicochemical Properties

Compound (Reference) Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Key Substituents
Target Compound C21H23N7O4 449.45 ~2.8* 7 Furan-2-carbonyl, 4-methoxyphenyl
13b () C29H31N9O8 657.62 1.2 12 Morpholine-carbonyl, nitrobenzamido
Compound C22H25N7O2 419.49 2.65 6 Pyridin-2-yl, 2-methoxyphenylmethyl
Compound C25H29N7O2 459.55 ~3.0* 5 2,3-Dimethylphenyl, 4-ethoxyphenyl
5-{[(furan-2-yl)methyl]... () C27H27N5O5S 533.60 3.2 8 Methanesulfonyl, 4-methylphenylmethyl

*Estimated based on structural analogs.

  • Lipophilicity (logP) : The target compound’s logP (~2.8) balances solubility and membrane permeability, intermediate between the polar 13b (logP 1.2) and the highly lipophilic compound (logP 3.2) .

Pharmacological Screening (Limited Data)

  • While direct data on the target compound’s activity is absent, structurally related pyrimidine carboxamides show kinase inhibition. For example, Dasatinib (), a pan-Src kinase inhibitor, shares a pyrimidine core and emphasizes the role of substituents in target binding. The furan-2-carbonyl group in the target compound may mimic Dasatinib’s hydrogen-bonding interactions with kinase ATP pockets .

Biological Activity

The compound 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and its pharmacological implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}

This structure includes a pyrimidine ring, a piperazine moiety, and a furan carbonyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in human cells. Key findings from various studies indicate that the compound may exert its effects through:

  • Inhibition of Kinases : Preliminary studies suggest that the compound can inhibit certain kinases involved in cell signaling pathways. For instance, it has been shown to inhibit FLT3 kinase activity with an IC50 value around 7.89 nM, indicating potent activity against certain leukemia cell lines .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-xL. This was evidenced in MV4-11 cells where treatment led to significant PARP cleavage and cell cycle arrest .
  • Blocking PD-1/PD-L1 Interaction : In immune assays, the compound demonstrated the ability to rescue mouse immune cells from PD-1 mediated suppression, suggesting potential applications in immunotherapy .

Biological Activity Overview

The following table summarizes key biological activities reported for the compound:

Biological Activity Target/Effect IC50 (nM) Reference
FLT3 Kinase InhibitionInhibits FLT3 kinase activity7.89
Apoptosis InductionInduces apoptosis in MV4-11 cells-
PD-1/PD-L1 Interaction BlockingRescues mouse immune cells100
Anti-proliferative EffectsInhibits growth of cancer cell lines-

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Leukemia Models : In xenograft models using MV4-11 cells, daily oral administration of the compound significantly inhibited tumor growth without notable cardiotoxicity . This suggests a favorable safety profile for further development.
  • Immunotherapy Applications : The ability of the compound to modulate immune responses by blocking PD-1/PD-L1 interactions has been explored in various murine models, showing promise for enhancing anti-tumor immunity .

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